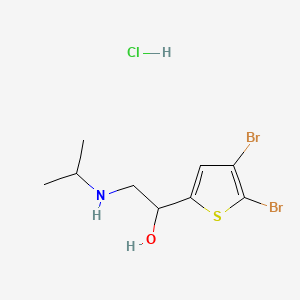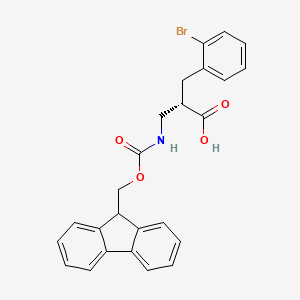
Fmoc-(s)-3-amino-2-(2-bromobenzyl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fmoc-(s)-3-amino-2-(2-bromobenzyl)propanoic acid is a compound used in various scientific research fields. It is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, an amino acid backbone, and a bromobenzyl side chain. This compound is particularly significant in peptide synthesis and medicinal chemistry due to its unique structural features.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-(s)-3-amino-2-(2-bromobenzyl)propanoic acid typically involves the protection of the amino group with the Fmoc group, followed by the introduction of the bromobenzyl moiety. The reaction conditions often include the use of organic solvents and catalysts to facilitate the formation of the desired product. Specific details on the reaction conditions can vary depending on the exact synthetic route chosen.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as flow chemistry and continuous processing can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Fmoc-(s)-3-amino-2-(2-bromobenzyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The bromobenzyl group can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The bromine atom in the bromobenzyl group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield bromobenzyl alcohol derivatives, while substitution reactions can produce a variety of functionalized compounds.
Scientific Research Applications
Chemistry
In chemistry, Fmoc-(s)-3-amino-2-(2-bromobenzyl)propanoic acid is used in peptide synthesis as a building block
Biology
In biological research, this compound can be used to study protein interactions and enzyme mechanisms. Its incorporation into peptides can help elucidate the roles of specific amino acids in biological processes.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. It can be used to design peptide-based drugs with improved stability and efficacy.
Industry
In the industrial sector, this compound is used in the development of new materials and chemical processes. Its unique properties make it valuable in the synthesis of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of Fmoc-(s)-3-amino-2-(2-bromobenzyl)propanoic acid involves its interaction with specific molecular targets. The Fmoc group protects the amino group during synthesis, allowing for selective reactions at other sites. The bromobenzyl group can participate in various chemical reactions, influencing the overall reactivity and properties of the compound.
Comparison with Similar Compounds
Similar Compounds
Fmoc-O-2-bromo-Z-L-tyrosine: Similar in structure but with a different amino acid backbone.
N-Fmoc-2-bromobenzyl-glycine: Another compound with a bromobenzyl group but a different amino acid.
Uniqueness
Fmoc-(s)-3-amino-2-(2-bromobenzyl)propanoic acid is unique due to its specific combination of the Fmoc protecting group, the bromobenzyl side chain, and the amino acid backbone. This combination allows for versatile applications in peptide synthesis and medicinal chemistry, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C25H22BrNO4 |
|---|---|
Molecular Weight |
480.3 g/mol |
IUPAC Name |
(2S)-2-[(2-bromophenyl)methyl]-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C25H22BrNO4/c26-23-12-6-1-7-16(23)13-17(24(28)29)14-27-25(30)31-15-22-20-10-4-2-8-18(20)19-9-3-5-11-21(19)22/h1-12,17,22H,13-15H2,(H,27,30)(H,28,29)/t17-/m0/s1 |
InChI Key |
POKKVRRZDONSQS-KRWDZBQOSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)C[C@@H](CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O)Br |
Canonical SMILES |
C1=CC=C(C(=C1)CC(CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(5,5-Dimethyl-3-oxo-2-phenacylcyclohexen-1-yl)amino]guanidine](/img/structure/B13995578.png)
![7H-Benzo[c]fluoren-7-one, 5-hydroxy-3,9-dimethoxy-](/img/structure/B13995582.png)

![1-[(4-Methoxyphenyl)methyl]cyclopentanecarboxylic acid](/img/structure/B13995594.png)
![1-Isoquinolinemethanol,a-[(methylsulfinyl)methyl]-a-phenyl-](/img/structure/B13995609.png)
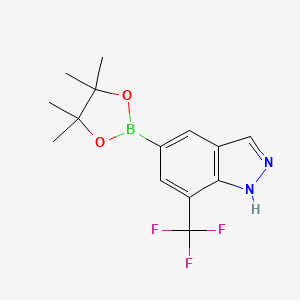
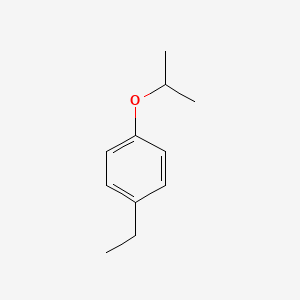
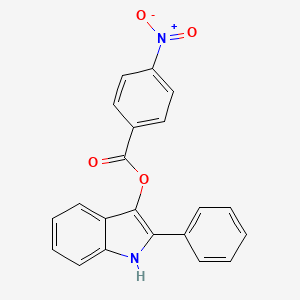
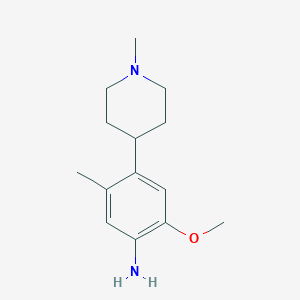
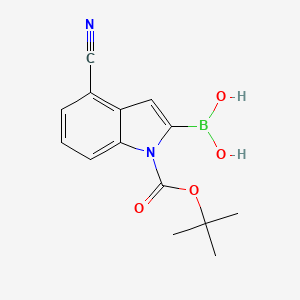
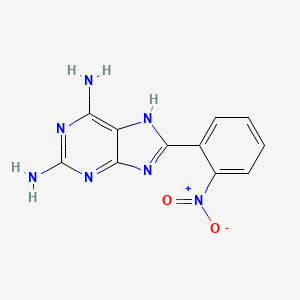
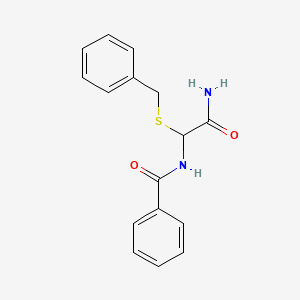
![[7-[4-[Tert-butyl(dimethyl)silyl]oxy-5-[[tert-butyl(dimethyl)silyl]oxymethyl]oxolan-2-yl]-4-chloropyrrolo[2,3-d]pyrimidin-5-yl]methanol](/img/structure/B13995657.png)
